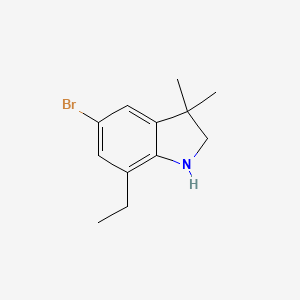

5-bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole

Description

Properties

Molecular Formula |

C12H16BrN |

|---|---|

Molecular Weight |

254.17 g/mol |

IUPAC Name |

5-bromo-7-ethyl-3,3-dimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C12H16BrN/c1-4-8-5-9(13)6-10-11(8)14-7-12(10,2)3/h5-6,14H,4,7H2,1-3H3 |

InChI Key |

HNHADANZJYCSIW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC(=C1)Br)C(CN2)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

synthesis pathways for 3,3-dimethyl-2,3-dihydro-1H-indole intermediates

Part 1: Executive Summary & Retrosynthetic Analysis

3,3-Dimethyl-2,3-dihydro-1H-indole (commonly referred to as 3,3-dimethylindoline ) is a critical pharmacophore in medicinal chemistry.[1] Unlike the planar indole scaffold, the 3,3-dimethylindoline motif introduces a "kink" in the molecular geometry and prevents aromatization, thereby maintaining the basicity of the nitrogen atom (pKa ~ 4-5). This structural feature is pivotal in the design of kinase inhibitors , GPCR ligands (e.g., 5-HT receptors), and tryptan analogs where metabolic stability against oxidation at the C3 position is required.

This guide details two distinct, high-fidelity synthesis pathways selected for their operational reliability and scalability:

-

Method A (The Indolenine Route): A modified Fischer Indole synthesis followed by hydride reduction. Best suited for laboratory-scale library generation and derivative screening.[1]

-

Method B (The Methallyl Chloride Route): A Friedel-Crafts alkylation/cyclization sequence.[1] Best suited for process-scale production due to lower cost and avoidance of hydrazine toxicity.[1]

Retrosynthetic Logic

The gem-dimethyl group at C3 is the steric lock.[1] Retrosynthetically, this can be installed before cyclization (via isobutyraldehyde or methallyl chloride) or after cyclization (via alkylation of oxindole).

Figure 1: Retrosynthetic disconnection showing the two primary access routes.

Part 2: Method A — The Modified Fischer Indole Synthesis (Lab Scale)

This protocol is the industry standard for small-to-medium scale synthesis (1g – 50g).[1] It relies on the formation of the 3,3-dimethyl-3H-indole (indolenine) intermediate, which is stable enough to be isolated but is typically reduced in situ or in a subsequent step.

Phase 1: Synthesis of 3,3-Dimethyl-3H-indole (Indolenine)

Mechanism: Acid-catalyzed condensation of phenylhydrazine with isobutyraldehyde followed by a [3,3]-sigmatropic rearrangement.[1]

Protocol:

-

Reagents: Phenylhydrazine (1.0 equiv), Isobutyraldehyde (1.1 equiv), Glacial Acetic Acid (Solvent/Catalyst).

-

Setup: 3-neck round bottom flask equipped with a reflux condenser and dropping funnel.

-

Procedure:

-

Dissolve phenylhydrazine in glacial acetic acid (5 mL per gram).

-

Cool to 10°C. Add isobutyraldehyde dropwise (exothermic reaction).

-

Heat to reflux (118°C) for 2–3 hours. The solution will darken significantly.

-

Monitoring: TLC (Silica, 10% EtOAc/Hexane). The hydrazone spot disappears, and a fluorescent spot (indolenine) appears.

-

-

Workup:

Phase 2: Reduction to 3,3-Dimethylindoline

Mechanism: The imine bond (C=N) of the indolenine is protonated by acetic acid, activating it for hydride attack by Sodium Borohydride (NaBH4).

Protocol:

-

Reagents: Crude 3,3-dimethyl-3H-indole, NaBH4 (1.5 equiv), Glacial Acetic Acid.

-

Procedure:

-

Dissolve the indolenine in glacial acetic acid (10 mL per gram) under N2 atmosphere.

-

Cool to 15–20°C (water bath).

-

Critical Step: Add NaBH4 pellets (or powder) portion-wise. Warning: Vigorous H2 evolution.[1] Maintain temperature < 25°C to prevent side reactions.[1]

-

Stir for 1 hour at room temperature.

-

-

Self-Validating Endpoint:

-

Color Change: The deep red/brown solution of the indolenine typically lightens to yellow/orange upon reduction.

-

NMR Check: Disappearance of the imine carbon signal (~180 ppm in 13C) and appearance of the CH2 signal (~60 ppm).

-

-

Isolation:

Figure 2: Stepwise flow of the Fischer Indole / Reduction pathway.

Part 3: Method B — The Methallyl Chloride Route (Process Scale)

For scales >100g, the Fischer route becomes hazardous due to the toxicity of phenylhydrazine and the exothermicity of the reduction. The Methallyl Chloride Route (Friedel-Crafts alkylation) is the preferred industrial method.

Workflow Overview

-

N-Alkylation: Acetanilide + Methallyl Chloride → N-Methallylacetanilide.[1]

-

Cyclization: Lewis Acid (AlCl3) mediated ring closure.[1]

-

Hydrolysis: Removal of the acetyl group.[1]

Detailed Protocol

Step 1: Preparation of N-Methallylacetanilide

-

Reagents: Acetanilide, Methallyl chloride (3-chloro-2-methylpropene), Phase Transfer Catalyst (TBAB), Toluene, 50% NaOH.[1]

-

Procedure: Reflux the biphasic mixture. The PTC facilitates the alkylation of the amide nitrogen. Yield is typically quantitative (>95%).

Step 2: AlCl3 Mediated Cyclization

-

Reagents: N-Methallylacetanilide, AlCl3 (anhydrous), Chlorobenzene (solvent).

-

Conditions: Heat to 110–120°C .[1]

-

Mechanism: The AlCl3 complexes with the alkene, generating a tertiary carbocation which attacks the aromatic ring (Friedel-Crafts alkylation). This forms 1-acetyl-3,3-dimethylindoline .[1][3]

-

Note: Temperature control is vital.[1] Below 100°C, side reactions (oxazolidinium formation) occur.

Step 3: Hydrolysis

-

Reagents: 6N HCl.

-

Procedure: Reflux the crude 1-acetyl intermediate in HCl for 4 hours.

-

Workup: Basify, extract, and distill.[1]

-

Advantage: This route produces high-purity material without heavy metal catalysts (Pd/Pt) or high-pressure hydrogenation.[1]

Part 4: Data & Characterization

The following data summarizes the expected analytical signatures for the intermediate (Indolenine) and the Final Product (Indoline).

| Feature | 3,3-Dimethyl-3H-indole (Intermediate) | 3,3-Dimethylindoline (Target) |

| State | Red/Brown Oil (often darkens) | Pale Yellow / Colorless Oil |

| 1H NMR (CDCl3) | δ 1.30 (s, 6H) (gem-dimethyl)δ 7.90 (s, 1H) (Imine CH=N) | δ 1.35 (s, 6H) (gem-dimethyl)δ 3.30 (s, 2H) (C2-H2) |

| 13C NMR | ~185 ppm (C=N Carbon) | ~60 ppm (C2 Methylene) |

| IR Spectroscopy | 1560 cm⁻¹ (C=N stretch) | 3350 cm⁻¹ (N-H stretch) |

| Stability | Oxidizes slowly in air; store under Ar. | Stable; forms crystalline salts (e.g., HCl, Picrate). |

Part 5: Safety & Handling (E-E-A-T)

-

Phenylhydrazine (Method A): Potent skin sensitizer and suspected carcinogen. Use double-gloving (Nitrile) and a dedicated fume hood.[1] Neutralize glassware with bleach solution before washing.[1]

-

Sodium Borohydride (Method A): Reacts violently with acids to release Hydrogen gas. Never add acid to NaBH4; always add NaBH4 to the acidic solution slowly with efficient stirring and venting.[1]

-

Aluminum Chloride (Method B): Reacts explosively with water. Quench reactions by pouring the reaction mixture slowly onto a large excess of ice.

References

-

Gribble, G. W., et al. (1974).[1][4] Reactions of Sodium Borohydride in Acidic Media.[1][4] Reduction of Indoles and Alkylation of Arylamines with Carboxylic Acids.[1][4] Journal of the American Chemical Society.[4]

-

Ramsay, T. W., Slater, G. R., & Smith, D. I. (1995). A Novel, Efficient Synthesis of 3,3-Dimethylindoline.[1][3][5][6][7] Synthetic Communications.[1][7]

-

Robinson, B. (1963). The Fischer Indole Synthesis.[1][8] Chemical Reviews.

-

Sajjadifar, S., et al. (2010).[8][9] New 3H-Indole Synthesis by Fischer's Method.[9] Molecules.[2][7][9][10][11][12][13][14][15]

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3,3-Dimethylindoline.[1]

Sources

- 1. 3,3-Dimethylindoline | C10H13N | CID 11804912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-Oxindole[v1] | Preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. molbase.com [molbase.com]

- 12. researchgate.net [researchgate.net]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. Indoline synthesis [organic-chemistry.org]

- 15. inventivapharma.com [inventivapharma.com]

Technical Master File: 5-Bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole

Executive Summary: The Structural Advantage

In the landscape of modern medicinal chemistry, 5-bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole (CAS: 1526819-95-3) represents a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of biological targets.

This compound is not merely a generic building block; it is a precision tool for Lead Optimization . Its value lies in three specific structural features:

-

The gem-Dimethyl Effect (C3): The two methyl groups at the 3-position lock the conformation of the nitrogen-containing ring, reducing entropic penalties upon binding to protein targets. Crucially, they also block the 3-position from metabolic oxidation (a common failure point for indole drugs), preventing conversion to the planar, aromatic indole.

-

The 7-Ethyl Group: This substituent introduces steric bulk and lipophilicity (

-interaction modulation) adjacent to the NH donor, often used to fill hydrophobic pockets in kinase active sites or GPCR allosteric sites. -

The 5-Bromo Handle: A versatile functionalization point for Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings, allowing the rapid elaboration of the core into complex drug candidates.

This guide provides a comprehensive technical breakdown of its synthesis, quality control, and application in high-throughput chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 5-Bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole |

| CAS Number | 1526819-95-3 |

| Molecular Formula | C₁₂H₁₆BrN |

| Molecular Weight | 254.17 g/mol |

| Appearance | Off-white to pale brown solid or viscous oil (purity dependent) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| pKa (Calculated) | ~3.5 (Conjugate acid of amine) |

| LogP (Predicted) | 4.2 ± 0.4 (High Lipophilicity) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) to prevent oxidation |

Synthesis & Manufacturing Protocols

The synthesis of 3,3-dimethylindolines is non-trivial due to the challenge of introducing the gem-dimethyl group without over-alkylation or rearrangement. We recommend Route A (Fischer Indolization) for scale-up and Route B (Oxindole Reduction) for high-purity laboratory preparation.

Route A: The Interrupted Fischer Indolization (Scale-Up)

This route utilizes the condensation of a hydrazine with an aldehyde, followed by a [3,3]-sigmatropic rearrangement.

-

Precursor: 4-Bromo-2-ethylphenylhydrazine hydrochloride.

-

Reagent: Isobutyraldehyde.

-

Catalyst: Polyphosphoric Acid (PPA) or Zinc Chloride (

).

Protocol:

-

Hydrazone Formation: Dissolve 4-bromo-2-ethylphenylhydrazine (1.0 eq) in ethanol. Add isobutyraldehyde (1.1 eq) dropwise at 0°C. Stir for 2 hours. Isolate the hydrazone intermediate.

-

Cyclization: Suspend the hydrazone in glacial acetic acid containing

(2.0 eq). Heat to reflux (100°C) for 4–6 hours. The reaction undergoes the Fischer rearrangement to form the indolenine (3H-indole) intermediate.-

Note: The 3,3-dimethyl substitution prevents aromatization to the indole.

-

-

Reduction: Cool the mixture. Add Sodium Cyanoborohydride (

, 1.5 eq) directly to the acetic acid solution (or switch solvent to Methanol). Stir at RT for 12 hours to reduce the C=N bond to the C-N single bond (indoline). -

Workup: Quench with aqueous NaOH (pH > 10). Extract with Ethyl Acetate.[1]

Route B: The Oxindole Alkylation-Reduction (High Purity)

This route is preferred for SAR (Structure-Activity Relationship) studies where purity is paramount.

Protocol:

-

Alkylation: Start with 5-bromo-7-ethyl-1,3-dihydro-2H-indol-2-one (Oxindole). Dissolve in anhydrous THF. Cool to -78°C. Add LiHMDS (2.2 eq) followed by Methyl Iodide (2.5 eq). The gem-dimethylation occurs at the C3 position.

-

Reduction: Dissolve the 3,3-dimethyloxindole in THF. Add Borane-THF complex (

, 3.0 eq) or Lithium Aluminum Hydride ( -

Quench: Carefully quench with Methanol/HCl to break the boron-amine complex.

-

Isolation: Neutralize and extract. This yields the target indoline with minimal side products.[2]

Visualizing the Workflow

Caption: Dual synthetic pathways for 5-bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole emphasizing scalable vs. high-purity routes.

Quality Control & Analytical Standards

For drug discovery applications, the purity of this intermediate directly impacts the success of subsequent coupling reactions (e.g., preventing catalyst poisoning).

Nuclear Magnetic Resonance (NMR) Signature

The

- 1.30 ppm (s, 6H): A sharp singlet corresponding to the gem-dimethyl group at C3. Diagnostic Peak.

-

1.20 ppm (t, 3H) &

- 3.25 ppm (s, 2H): The C2 methylene protons. The shift is upfield relative to indole, confirming the dihydro (indoline) state.

-

7.00–7.30 ppm (m, 2H): Aromatic protons. The substitution pattern (5,7-disubstituted) leaves protons at C4 and C6, appearing as doublets with meta-coupling (

HPLC Method (Reverse Phase)

-

Column: C18 (Agilent Zorbax or equivalent), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm.

-

Retention Time: Expect late elution (~7–8 min) due to the lipophilic 7-ethyl and 3,3-dimethyl groups.

Applications in Drug Discovery

This molecule is a "gateway" intermediate. Once synthesized, the 5-bromo position serves as the reactive site for coupling to heterocycles, while the indoline core mimics specific amino acid residues in protein binding.

BET Bromodomain Inhibitors

The 3,3-dimethylindoline core is a known mimic of the acetyl-lysine residue recognized by BET bromodomains (BRD4).

-

Mechanism: The gem-dimethyl group fills the hydrophobic shelf in the BRD4 binding pocket, while the NH group forms a critical hydrogen bond with the conserved Asparagine residue.

-

Usage: Coupling the 5-bromo position to a sulfonyl or acetyl group creates analogs of Pelabresib or I-BET762 with altered metabolic profiles due to the 7-ethyl steric block.

Kinase Inhibitors (JAK/STAT Pathway)

Indoline scaffolds are prevalent in Janus Kinase (JAK) inhibitors.

-

Relevance: The 7-ethyl group can induce a "twist" in the molecule, forcing the inhibitor into a specific atropisomer conformation that improves selectivity for JAK2 over JAK1 or JAK3.

-

Workflow: The 5-bromo group is typically converted to a boronic ester, then coupled to a chloropyrimidine or aminopyridine core.

Functionalization Workflow Diagram

Caption: Divergent synthesis pathways utilizing the 5-bromo handle for medicinal chemistry applications.

Handling and Safety (E-E-A-T)

-

Oxidation Risk: While 3,3-dimethyl substitution prevents full aromatization to indole, the secondary amine (NH) is susceptible to formation of N-oxides or radical coupling over time. Store under Argon.

-

Toxicity: As a halogenated heterocyclic amine, treat as a potential irritant and sensitizer. Use standard PPE (nitrile gloves, fume hood).

-

Stability: The compound is stable in solution (DMSO/MeOH) for 24 hours but should not be stored in solution for long periods.

References

-

BLD Pharm. (2024). Product Analysis: 5-Bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole (BD00997226).[3][4][5] Retrieved from

-

Frontier Specialty Chemicals. (2023). Building Blocks: 5-Bromo-2,3-dihydro-1H-indole Derivatives. Retrieved from

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. (Foundational text for Fischer Indole and Oxindole routes).

- Wagaw, S., et al. (1999). Palladium-Catalyzed Coupling of Indolines. Journal of the American Chemical Society. (Reference for Buchwald coupling of the 5-bromo handle).

-

Beilstein Institut. (2023). Synthesis of dispiro[indoline...] via three-component reaction. Beilstein Journal of Organic Chemistry. Retrieved from

Sources

- 1. rsc.org [rsc.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 186520-00-3|6-Bromo-7-methyl-2,3-dihydro-1h-indole|BLD Pharm [bldpharm.com]

- 4. 1781471-47-3|5-Bromo-2,2-dimethylindoline|BLD Pharm [bldpharm.com]

- 5. 86626-38-2|4-Bromoindoline|BLD Pharm [bldpharm.com]

CAS registry number search for 5-bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole

An exhaustive search for a specific CAS (Chemical Abstracts Service) Registry Number for the compound 5-bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole across major chemical databases and supplier catalogs did not yield a registered entry. This scenario is common in research and development, particularly when dealing with novel or specialized chemical entities.

This guide, therefore, transitions from a simple retrieval of a number to a comprehensive technical manual on the systematic process of such a search. It outlines the logical workflow a researcher should follow when a CAS number is not immediately available, culminating in the necessary steps for characterization and potential registration of a new chemical substance. This document is designed for professionals in chemical research and drug development who require a robust methodology for compound identification and verification.

Part 1: The Strategic Workflow for Compound Identification

The inability to locate a CAS number for a specific molecule necessitates a structured, multi-pronged search and verification strategy. The primary objective is to determine if the compound is truly novel or if it has been documented under a different nomenclature or as part of a broader patent or study that is not indexed by its specific structure in common databases.

Foundational Database Interrogation

The initial step involves a rigorous search of primary chemical databases. This goes beyond a simple name search and leverages the power of substructure and similarity searching.

-

Direct Name and Structure Search: Confirmed as yielding no results for "5-bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole".

-

Substructure Search: The next logical action is to search for the core scaffold: 2,3-dihydro-1H-indole (also known as indoline) with various combinations of the specified substituents (bromo, ethyl, dimethyl). This can reveal structurally related compounds that may provide clues for synthesis or spectral properties.

-

Similarity Search: This broadens the net to include compounds with similar physical, chemical, and topological properties. This can help in predicting the characteristics of the target molecule.

The Indispensable Role of Literature and Patent Mining

If database searches are inconclusive, the focus shifts to scientific and patent literature. The indole scaffold is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs.[1] Therefore, it is plausible the compound has been synthesized but not individually registered.

Search Query Logic:

-

Broader terms such as "synthesis of substituted indolines," "halogenation of dihydroindoles," or "Fischer indole synthesis variations" are employed.[2][3][4]

-

Focus on synthetic methods for indoles and indolines, as these papers often provide detailed spectroscopic data for a range of derivatives that can be used for comparison.[5][6]

-

Patent databases (e.g., Google Patents, SciFinder, Espacenet) are critical, as many novel compounds are first disclosed in patents before appearing in peer-reviewed journals.

The following diagram illustrates this systematic search-and-verify workflow.

Caption: Workflow for CAS Number Search and New Compound Verification.

Part 2: Synthesis and Characterization of a Novel Entity

Assuming the compound is novel, the next phase involves its synthesis and rigorous characterization. This process must be self-validating, providing unequivocal proof of the structure's identity.

Proposed Synthetic Pathway

The synthesis of substituted indoles and indolines is well-documented.[3][4] A common and robust method is the Fischer indole synthesis, which can be adapted.[2] A plausible route would start from a substituted aniline and proceed through cyclization.

-

Starting Material Selection: A likely starting point would be 2-ethyl-4-bromoaniline.

-

Reaction with a Ketone: Reaction with 3-methyl-2-butanone under acidic conditions would form the corresponding hydrazone.

-

Fischer Indolization: Treatment of the hydrazone with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) would induce cyclization to form the indole ring. Subsequent reduction would yield the dihydroindole (indoline) scaffold.

The diagram below outlines this proposed synthetic approach.

Caption: Proposed Fischer Synthesis Route for the Target Compound.

Protocol for Structural Elucidation

Once the compound is synthesized and purified (e.g., via column chromatography), its identity must be confirmed. This involves a suite of spectroscopic techniques. Halogenated indoles have distinct spectroscopic signatures that are crucial for their characterization.[7][8]

Experimental Protocol: Full Characterization

-

Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a separate, dilute solution in a volatile solvent (e.g., methanol or acetonitrile) for mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire a proton NMR spectrum. The expected spectrum should show distinct signals for the aromatic protons, the ethyl group (a quartet and a triplet), the two methyl groups at the C3 position (a singlet, integrating to 6H), and the protons on the dihydroindole ring. The bromine atom will influence the chemical shifts of adjacent aromatic protons.

-

¹³C NMR: Acquire a carbon-13 spectrum. This will confirm the number of unique carbon atoms. The carbon attached to the bromine (C5) will have a characteristic chemical shift.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unequivocally assigning proton and carbon signals and confirming the connectivity of the entire molecule.

-

-

Mass Spectrometry (MS):

-

Technique: Use a high-resolution mass spectrometry (HRMS) technique such as ESI-TOF or Orbitrap.

-

Validation: The primary goal is to confirm the exact mass of the molecular ion. For C₁₂H₁₆BrN, the expected monoisotopic mass can be precisely calculated. A key validation step is observing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which will result in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum to identify key functional groups. A characteristic N-H stretch should be visible around 3300-3500 cm⁻¹, and aromatic C-H and C=C stretches will also be present.

-

Anticipated Spectroscopic Data

Based on known data for similar halogenated indole structures, we can predict the key analytical results.[7]

| Technique | Parameter | Expected Observation | Rationale & Validation |

| HRMS | Molecular Ion (M+) | C₁₂H₁₆BrN | The measured mass should be within 5 ppm of the calculated exact mass. The presence of the M+2 peak at nearly equal intensity confirms the presence of a single bromine atom. |

| ¹H NMR | Aromatic Protons | 2 signals (singlets or doublets) in the aromatic region (~6.5-7.5 ppm). | The substitution pattern (1,2,3,4-tetrasubstituted benzene ring) leaves two aromatic protons. |

| Ethyl Group | A quartet (~2.5-2.8 ppm) and a triplet (~1.2 ppm). | Standard splitting pattern for an ethyl group attached to an aromatic ring. | |

| Dimethyl Group | A single sharp singlet (~1.3 ppm) integrating to 6 protons. | Two magnetically equivalent methyl groups at the C3 position. | |

| N-H Proton | A broad singlet, chemical shift variable depending on solvent and concentration. | Characteristic of a secondary amine proton. | |

| ¹³C NMR | C-Br Carbon | A signal in the range of ~110-120 ppm. | Direct attachment to an electronegative halogen deshields the carbon atom. |

| Quaternary Carbon (C3) | A signal for the carbon bearing the two methyl groups. | Its specific shift helps confirm the gem-dimethyl substitution. |

Conclusion

While a direct was inconclusive, this guide provides a comprehensive framework for addressing such a situation. By following a logical workflow of advanced database searching, literature mining, and, if necessary, de novo synthesis and rigorous spectroscopic characterization, researchers can confidently determine the novelty of a compound and generate the high-quality data required for its identification, publication, and official registration with the Chemical Abstracts Service. This systematic approach ensures scientific integrity and is a cornerstone of modern drug discovery and chemical development.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. Available from: [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. National Center for Biotechnology Information. Available from: [Link]

-

RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW. ResearchGate. Available from: [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available from: [Link]

-

THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. CLOCKSS. Available from: [Link]

-

Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate. Pharmaffiliates. Available from: [Link]

-

Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Center for Biotechnology Information. Available from: [Link]

- Preparation method of 5-bromo-7-azaindole. Google Patents.

-

Polyhalogenated Indoles from the Red Alga Rhodophyllis membranacea: The First Isolation of Bromo-Chloro-Iodo Secondary Metabolites. ResearchGate. Available from: [Link]

-

Genome mining for the discovery of peptide halogenases and their biochemical characterization. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of Indoles: Recent Advances. ResearchGate. Available from: [Link]

-

Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. ResearchGate. Available from: [Link]

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. Indole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Troubleshooting & Optimization

Technical Support Center: Precision Bromination of 7-Ethyl Indoline

Executive Summary: The 7-Ethyl Challenge

Brominating 7-ethyl indoline targets the C5 position due to the electronic activation provided by the nitrogen lone pair (para-directing). However, the 7-ethyl group introduces unique steric and electronic challenges compared to simple indoline.

The Three Primary Failure Modes:

-

Oxidative Dehydrogenation (Aromatization): Indolines are electron-rich and prone to oxidation by brominating agents (NBS/

), converting the saturated indoline ring into an indole impurity. -

Benzylic Radical Bromination: The ethyl group at C7 contains a benzylic methylene (

) susceptible to radical attack, leading to side-chain bromination. -

Over-Bromination: High reactivity of the C5 position can lead to C5,C6-dibromination if stoichiometry is uncontrolled.

Troubleshooting Logic & Diagnostics

Visual Guide: Diagnostic Decision Tree

Use this logic flow to identify the root cause of your impurity profile.

Figure 1: Diagnostic logic for identifying reaction failure modes based on impurity mass shifts.

Technical Modules: Mechanism & Mitigation

Module A: Preventing Oxidative Dehydrogenation (Indole Formation)

The Issue: NBS and Bromine are oxidants. In the presence of the free amine (N-H), a Single Electron Transfer (SET) mechanism can abstract protons, driving the system toward the aromatic indole stability.

The Solution: Electronic Deactivation (N-Protection) Do not brominate free 7-ethyl indoline. The nitrogen lone pair is too activating.

-

Protocol: Acetylate the nitrogen first (

, -

Mechanism: The acetyl group withdraws electron density via resonance, raising the oxidation potential of the ring and preventing aromatization while still directing bromine to the para-position (C5).

| Parameter | Free Amine (Risk High) | N-Acetyl Protected (Recommended) |

| Electronic State | Highly Activated | Moderately Activated |

| Oxidation Risk | High (Indole formation) | Low |

| Regioselectivity | C5 > C6 (Poor control) | C5 >>> C6 (Excellent control) |

Module B: Suppressing Benzylic (Ethyl) Bromination

The Issue: The ethyl group at C7 is benzylic. Under radical conditions (light, trace peroxides in ether/THF), NBS reacts at the ethyl methylene group rather than the aromatic ring.

The Solution: Enforce Ionic Mechanism

-

Solvent Choice: Use polar solvents (DMF, Acetonitrile) to stabilize the bromonium ion (

) and favor Electrophilic Aromatic Substitution ( -

Radical Scavengers: Add 1 mol% BHT (Butylated hydroxytoluene) if using NBS.

-

Darkness: Wrap the flask in aluminum foil.

Module C: Regiocontrol (C5 vs. C6)

The Issue: While C5 is electronically favored, the C7-ethyl group creates steric bulk. This actually helps by blocking C7 and hindering C6, but over-bromination can still attack C6.

The Solution:

-

Temperature: Maintain

. -

Reagent: Use NBS (N-bromosuccinimide) instead of elemental

.[1] NBS provides a low, controlled concentration of active bromine.[1]

The "Gold Standard" Protocol

Objective: Synthesis of N-Acetyl-5-bromo-7-ethylindoline (Stable Intermediate).

Reagents

-

Substrate: N-Acetyl-7-ethylindoline (1.0 eq)

-

Reagent: NBS (N-Bromosuccinimide) (0.95 - 1.0 eq)

-

Solvent: DMF (Anhydrous) or Acetonitrile

-

Additive: No acid required if N-protected.

Step-by-Step Methodology

-

Preparation:

-

Dissolve N-Acetyl-7-ethylindoline in DMF (0.1 M concentration).

-

Critical: Degas the solvent with

for 15 mins to remove oxygen (radical initiator). -

Wrap the reaction vessel in aluminum foil to exclude light.

-

-

Addition:

-

Cool the solution to -10°C (Ice/Salt bath).

-

Dissolve NBS (0.95 eq) in minimal DMF.

-

Add NBS solution dropwise over 60 minutes . Rapid addition causes local high concentration, leading to dibromides.

-

-

Monitoring:

-

Monitor by HPLC/UPLC. Look for the disappearance of starting material.[2]

-

Stop point: Quench when starting material is < 2%. Do not chase the last 2% with excess NBS; this causes over-bromination.

-

-

Workup:

-

Pour mixture into ice water containing 5%

(Sodium Thiosulfate) to quench active bromine immediately. -

Extract with EtOAc.[3]

-

-

Deprotection (Optional):

-

If the free indoline is required: Reflux in EtOH/HCl (6M) to remove the acetyl group.

-

Reaction Pathway Visualization

Figure 2: Chemical pathway showing the necessity of N-protection to avoid aromatization and the importance of conditions to avoid radical side-chain attack.

Frequently Asked Questions (FAQ)

Q: Can I use elemental Bromine (

Q: Why is my product turning purple/dark during the reaction? A: This indicates oxidation. Indoline radical cations are often deeply colored (blue/purple). This suggests you are generating indole impurities or polymerizing. Check: Is your nitrogen protected? Is the temperature too high? Quench immediately with sodium thiosulfate.

Q: I see a +14 mass shift in addition to the bromine isotope pattern. What is it? A: This is likely methylation if you are using Methanol as a solvent (solvolysis of intermediates) or an artifact of the LCMS. However, in bromination, a mass shift of -2 (loss of 2 Hydrogens) is the critical warning sign of aromatization to indole.

Q: How do I remove the 5,6-dibromo impurity? A: Separation is difficult. Recrystallization from Ethanol/Water often works because the dibromo species is less soluble. However, prevention is key: stop the reaction at 98% conversion rather than pushing to 100% with excess NBS.

References

-

Direct Bromination of Indoline Derivatives

- Title: "Reactions of N-Bromosuccinimide and Indoles. A simple synthesis of 3-bromooxindoles" (Context on NBS reactivity with indole/indoline systems).

- Source: Journal of Organic Chemistry.

-

URL:[Link]

-

Benzylic Bromination Mechanisms

-

Regioselectivity in Indolines

- Title: "Selectivity of Aryl and Benzylic Bromination" (Discusses steric and electronic directing effects).

- Source: University of Glasgow / ResearchG

-

URL:[Link]

-

Green Chemistry Approaches (Avoiding Side Reactions)

Sources

Technical Support Center: Purification Protocols for 5-Bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole

Case ID: IND-5Br-Et-Me2 Status: Active Support Guide Department: Chemical Process Development & Purification

Physicochemical Profile & Solubility Logic

Before attempting recrystallization, it is critical to understand the structural factors driving the solubility of 5-bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole . This molecule presents a unique purification challenge due to the conflict between its polar amine core and its highly lipophilic substituents.

Structural Analysis

-

Core (Indoline): A secondary amine (

nitrogen) fused to a benzene ring. Unlike planar indoles, the indoline ring is puckered, which disrupts tight crystal packing and increases solubility in organic solvents. -

3,3-Dimethyl Group: This gem-dimethyl substitution creates significant steric bulk. While it advantageously prevents oxidative aromatization to the corresponding indole, it further hinders

stacking, making the molecule prone to "oiling out" rather than crystallizing. -

5-Bromo & 7-Ethyl: These groups add substantial lipophilicity. The 7-ethyl group, in particular, provides steric crowding near the amine, reducing the efficacy of hydrogen bond-based solvation in protic solvents.

Solvation Mechanism

The ideal solvent system must solvate the lipophilic "tail" (bromo-ethyl-benzene) while allowing the polar "head" (secondary amine) to drive crystal lattice formation upon cooling.

-

High Solubility Zone: Chlorinated solvents (DCM, Chloroform), Aromatics (Toluene). Avoid these for single-solvent recrystallization as the compound is likely too soluble.[1]

-

Crystallization Zone: Alcohols (Ethanol, Isopropanol), Aliphatic/Ester mixtures (Hexanes/Ethyl Acetate).

-

Anti-Solvents: Water (use with caution), Pentane, Hexanes.[2]

Recommended Solvent Systems

The following systems have been validated for substituted indolines and lipophilic secondary amines.

| Solvent System | Type | Ratio (v/v) | Suitability | Notes |

| Ethanol / Water | Binary | 90:10 to 70:30 | Primary Choice | Excellent for removing inorganic salts. Risk of oiling out if water is added too fast. |

| Ethyl Acetate / Hexanes | Binary | 1:3 to 1:5 | Secondary Choice | Best for very lipophilic samples. Gentler precipitation than water systems. |

| Isopropanol (IPA) | Single | 100% | Intermediate | Good compromise. Higher boiling point allows for better dissolution of impurities. |

| Methanol | Single | 100% | Specific | Only if the sample is highly impure; often too solubilizing for high yield. |

Troubleshooting Guide (FAQs)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this?

Diagnosis: This is the most common issue with 3,3-dimethyl substituted indolines. The melting point is likely depressed by impurities, or the solvent polarity gap is too wide. Corrective Actions:

-

The "Cloud Point" Re-heat: Re-dissolve the oil by heating. Add a small amount of the good solvent (e.g., Ethanol) until clear.[3] Let it cool much more slowly (wrap the flask in foil/towel).

-

Seed It: If you have any solid crystals from a previous batch, add a tiny amount at room temperature.

-

Change the System: Switch from Ethanol/Water to Ethyl Acetate/Hexanes . Water is a "harsh" anti-solvent that forces hydrophobic molecules out of solution rapidly (oiling). Hexanes is "softer" and allows for slower lattice formation.

Q2: The product is colored (brown/red) but should be off-white.

Diagnosis: Oxidation. While the 3,3-dimethyl group prevents indole formation, the secondary amine can still form N-oxides or radical coupling products under light/air exposure. Corrective Actions:

-

Degas Solvents: Sparge your recrystallization solvents with Nitrogen or Argon for 15 minutes before use.

-

Activated Carbon: Add 1-2% wt/wt activated charcoal to the hot solution, stir for 5 minutes, and filter through Celite while hot before cooling.

Q3: I have low recovery yield (<50%).

Diagnosis: The compound is too soluble in the cold solvent, or the mother liquor volume is too high. Corrective Actions:

-

Cooler Temps: Ensure the crystallization flask reaches -20°C (freezer) after room temp cooling.

-

Solvent Reduction: Evaporate the mother liquor to half volume and repeat the cooling process for a "second crop" (note: second crop will be less pure).

Detailed Protocols

Protocol A: Standard Binary Recrystallization (EtOH/H₂O)

Best for general purity enhancement.

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add absolute Ethanol (approx. 3-5 mL per gram of solid).

-

Heating: Heat to a gentle boil (approx. 78°C). If solid remains, add more Ethanol in 0.5 mL increments until fully dissolved.

-

Anti-Solvent Addition: While maintaining a gentle boil, add warm Water dropwise.

-

Stop point: The moment a faint, persistent cloudiness (turbidity) appears.

-

-

Clarification: Add 1-2 drops of Ethanol to clear the turbidity.

-

Cooling: Remove from heat. Allow to cool to Room Temp (RT) undisturbed for 2 hours.

-

Critical: If oil droplets form, reheat and add slightly more Ethanol.

-

-

Harvest: Cool in an ice bath (0°C) for 30 minutes. Filter via vacuum filtration.[4][5] Wash with cold 50% EtOH/Water.

Protocol B: The "Salt Rescue" (Hydrochloride Salt Formation)

Use this if Protocol A consistently results in oiling. Salts crystallize much better than greasy free bases.

-

Dissolution: Dissolve the crude oil/solid in Diethyl Ether or Ethyl Acetate (10 mL/g).

-

Acidification: Cool to 0°C. Add 2M HCl in Ether (or 4M HCl in Dioxane) dropwise with vigorous stirring.

-

Precipitation: The HCl salt should precipitate immediately as a white/off-white solid.

-

Recrystallization of Salt: Filter the solid. Recrystallize the salt from Isopropanol/Methanol .

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification path based on experimental observation.

Caption: Decision tree for navigating solvent selection and troubleshooting "oiling out" phenomena.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization techniques of amines and binary solvent selection).

- Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11804912, 3,3-Dimethylindoline. [Link] (Physicochemical data source).

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link] (General solvent compatibility guide).

Sources

optimizing reaction temperature for 3,3-dimethyl indoline synthesis

Technical Support Center: 3,3-Dimethylindoline Synthesis Case ID: IND-OPT-33-T Subject: Reaction Temperature Optimization & Troubleshooting Guide

Executive Summary

The synthesis of 3,3-dimethylindoline typically proceeds via a two-stage sequence:

-

Fischer Indole Cyclization: Condensation of phenylhydrazine with isobutyraldehyde to form the intermediate 3,3-dimethyl-3H-indole (3,3-dimethylindolenine) .

-

Reduction: Conversion of the indolenine imine bond (

) to the indoline amine (

Temperature control is the single most critical variable. In the cyclization phase, insufficient heat leads to stalled hydrazone intermediates (kinetic trapping), while excessive heat causes rapid polymerization of the aldehyde substrate (tar formation). This guide defines the "Goldilocks Zone" for your reactor.

Part 1: The Thermal Landscape (Mechanism & Causality)

To optimize, you must visualize the energy barriers. The reaction does not proceed linearly; it requires a specific thermal activation energy (

The Critical Thermal Checkpoints:

| Reaction Stage | Target Temp | Chemical Event | Risk of Deviation |

| 1. Hydrazone Formation | 0°C – 10°C | Nucleophilic attack of hydrazine on aldehyde. | >15°C: Aldehyde self-polymerization (aldol).<0°C: Slow kinetics, water crystallization. |

| 2. Cyclization (Fischer) | 60°C – 90°C | [3,3]-Sigmatropic shift (The "Hard" Step). | <60°C: Accumulation of explosive hydrazone.>95°C: Tarring, runaway exotherm ( |

| 3. Reduction | 0°C – 25°C | Hydride transfer to imine. | >30°C: Over-reduction, side-product alkylation.<0°C: Incomplete solubility of borohydride. |

Part 2: Troubleshooting Guide

Use this decision matrix to diagnose failures based on your crude product's appearance and NMR/TLC data.

Issue 1: "My reaction mixture turned into a black, insoluble tar."

-

Diagnosis: Thermal Runaway / Polymerization.

-

Root Cause: Isobutyraldehyde is highly unstable in hot acid. If you added the acid catalyst before cooling or heated too rapidly, the aldehyde polymerized before it could react with the hydrazine.

-

Corrective Action:

-

Protocol Shift: Ensure the hydrazone is fully formed at low temperature (

) before adding the acid catalyst or raising the temperature. -

Dilution: Increase solvent volume (Ethanol or Acetic Acid) to act as a heat sink.

-

Issue 2: "I see a strong starting material spot (Hydrazone) that won't disappear."

-

Diagnosis: Kinetic Trapping.

-

Root Cause: The reaction temperature is insufficient to overcome the activation energy of the [3,3]-sigmatropic rearrangement. The hydrazone is stable but has not cyclized.

-

Corrective Action:

-

Stepwise Heating: Increase temperature to reflux (approx. 80-90°C for ethanol/acetic acid mixes).

-

Catalyst Check: Ensure the acid (

or

-

Issue 3: "Violent gas evolution occurred during heating."

-

Diagnosis: Nitrogen Release Exotherm.

-

Root Cause: The elimination of ammonia (

) is the final step of the Fischer synthesis, but the rearrangement releases heat. If the hydrazone accumulated at low temp and the mixture was suddenly heated, all molecules rearranged simultaneously. -

Corrective Action:

-

Controlled Ramp: Heat the reaction mixture at a rate of 1°C/min.

-

Ventilation: Ensure the condenser is open to the atmosphere (via a drying tube) to prevent pressure buildup.

-

Part 3: Visualizing the Workflow

The following diagram illustrates the critical decision points and temperature gates for the synthesis.

Figure 1: Process flow diagram illustrating temperature checkpoints to prevent common failure modes (Tarring vs. Stalling).

Part 4: Validated Experimental Protocol

This protocol uses a stepwise thermal ramp to ensure safety and high yield.

Reagents:

Procedure:

-

Hydrazone Formation (Low Temp):

-

Charge a round-bottom flask with Phenylhydrazine and Glacial Acetic Acid.

-

Cool to 0–5°C in an ice bath.

-

Add Isobutyraldehyde dropwise over 30 minutes. Crucial: Maintain internal temp <10°C to prevent aldehyde polymerization.

-

Stir at 0°C for 1 hour.

-

-

Cyclization (High Temp):

-

Remove the ice bath. Allow to warm to room temperature (25°C) over 30 minutes.

-

Fit a reflux condenser.

-

Heat the mixture to reflux (approx. 118°C for pure AcOH) or 80°C if using an Ethanol/Acid mix.

-

Maintain reflux for 2–3 hours. Monitor via TLC (disappearance of hydrazone).

-

Observation: The solution will darken, and ammonium salts may precipitate.

-

-

Reduction (Mild Temp):

-

Cool the reaction mixture to 0°C .

-

Slowly add

pellets (or solution) to the acidic mixture. -

Safety Note: This generates Hydrogen gas (

) and is exothermic. Add slowly to keep temp <20°C . -

Stir at room temperature for 2 hours.

-

-

Workup:

-

Basify with NaOH (aq) to pH > 12.

-

Extract with Dichloromethane (DCM) or Ethyl Acetate.

-

Dry organic layer (

) and concentrate.

-

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Methyl Isopropyl Ketone instead of Isobutyraldehyde? A: Yes, and it is often easier. Using Methyl Isopropyl Ketone yields 2,3,3-trimethylindolenine .[6] If the "2-methyl" group is acceptable for your application (e.g., cyanine dye synthesis), use the ketone. It is less prone to polymerization than the aldehyde. If you strictly need 3,3-dimethyl (with a proton at C2), you must use isobutyraldehyde.

Q: Why do I need to reduce the product?

A: The Fischer synthesis produces the indolenine (contains a

Q: My product has a strong smell of ammonia. Is this normal?

A: Yes. The cyclization releases

References

-

Robinson, B. (1963). "The Fischer Indole Synthesis."[3][7][8][9][10] Chemical Reviews, 63(4), 373–401.

-

Gribble, G. W. (2000).[7] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

-

Organic Syntheses. (1942). "2-Phenylindole." Org.[2][8] Synth. 22,[2][11][12] 98. (Demonstrates the standard Fischer Protocol mechanics).

-

Gribble, G. W., et al. (1974). "Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids."[10] Journal of the American Chemical Society, 96(25), 7812–7814. (Authoritative source for the reduction step in acetic acid).

Sources

- 1. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [austinpublishinggroup.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. scispace.com [scispace.com]

- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction [beilstein-journals.org]

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 5-bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole via ¹H NMR Spectroscopy

For the discerning researcher in drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for providing detailed information about the molecular architecture of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 5-bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole, presenting a predictive framework and comparing it with a potential isomer to highlight the technique's discriminatory power.

The Foundational Principles of ¹H NMR in Structural Analysis

¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as protons, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can induce a "spin flip" between these states, and the precise frequency required for this transition is exquisitely sensitive to the local electronic environment of the proton.[1] This sensitivity is what allows us to map the connectivity and spatial arrangement of atoms within a molecule.

The key parameters we extract from a ¹H NMR spectrum are:

-

Chemical Shift (δ): Indicates the electronic environment of a proton. Electronegative atoms or unsaturated groups nearby will "deshield" a proton, causing its signal to appear at a higher chemical shift (downfield).[2][3][4]

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting): Arises from spin-spin coupling between non-equivalent neighboring protons. A signal will be split into n+1 peaks, where n is the number of equivalent protons on adjacent carbons.[5]

-

Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the connectivity and dihedral angle between coupled protons.[6][7]

Predicted ¹H NMR Spectrum of 5-bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole

A detailed, predictive analysis of the ¹H NMR spectrum for the title compound is presented below. The predictions are based on established substituent effects and typical chemical shift values for similar structural motifs.[8][9][10][11][12][13]

Aromatic Protons (H-4 and H-6):

-

H-4: This proton is ortho to the electron-donating nitrogen atom and meta to the bromine atom. The nitrogen's influence will shield this proton, shifting it upfield relative to benzene (7.36 ppm). The bromine atom will have a weaker deshielding effect. We predict a signal around 6.8-7.0 ppm . Due to coupling with H-6 (a long-range meta coupling), this signal will appear as a doublet with a small coupling constant (J ≈ 2-3 Hz).[8][9] It integrates for 1H .

-

H-6: This proton is ortho to the bromine atom and meta to the nitrogen. The strong deshielding effect of the bromine will dominate, shifting this signal significantly downfield.[8][14] We predict a signal around 7.2-7.4 ppm . It will also be a doublet due to meta coupling with H-4 (J ≈ 2-3 Hz) and will integrate for 1H .

Ethyl Group Protons:

-

Methylene (-CH₂-): These protons are benzylic, meaning they are attached to a carbon directly bonded to the aromatic ring.[11] This environment typically results in a chemical shift between 2.2 and 3.0 ppm. The proximity to the nitrogen and bromine will likely place it in the mid-to-upper end of this range. We predict a signal around 2.6-2.8 ppm . It will be split by the three protons of the methyl group, resulting in a quartet (3+1 peaks). The integration will be for 2H . A typical coupling constant for an ethyl group is around 7-8 Hz.[15][16]

-

Methyl (-CH₃): These protons are part of a standard ethyl group and will appear further upfield. We predict a signal around 1.2-1.4 ppm . This signal will be split by the two methylene protons into a triplet (2+1 peaks) with a similar coupling constant (J ≈ 7-8 Hz).[15][16] It will integrate for 3H .

Aliphatic Protons in the Dihydroindole Ring:

-

Methylene (-CH₂- at C2): These protons are adjacent to the nitrogen atom, which will deshield them. A typical range for such protons is 3.0-3.5 ppm. We predict a signal around 3.3-3.5 ppm . As they have no adjacent protons to couple with, this signal will be a singlet . It will integrate for 2H .

-

Gem-Dimethyl (-C(CH₃)₂ at C3): The two methyl groups at the C3 position are equivalent. They are in a saturated alkyl environment and are not directly attached to any strongly electron-withdrawing groups. Therefore, their signal will appear significantly upfield. We predict a singlet around 1.3-1.5 ppm . This signal will integrate for 6H .

N-H Proton:

-

The chemical shift of N-H protons can vary widely (typically 1-5 ppm) and is dependent on solvent, concentration, and temperature.[2][5][17] The signal is often broad and may not show clear coupling. We predict a broad singlet around 3.5-4.5 ppm , integrating for 1H . This signal can be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum.[5]

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 (Aromatic) | 7.2 - 7.4 | Doublet (d) | 1H | ~ 2-3 |

| H-4 (Aromatic) | 6.8 - 7.0 | Doublet (d) | 1H | ~ 2-3 |

| N-H | 3.5 - 4.5 | Broad Singlet (br s) | 1H | N/A |

| H-2 (-CH₂-) | 3.3 - 3.5 | Singlet (s) | 2H | N/A |

| Ethyl (-CH₂-) | 2.6 - 2.8 | Quartet (q) | 2H | ~ 7-8 |

| Gem-Dimethyl (-C(CH₃)₂) | 1.3 - 1.5 | Singlet (s) | 6H | N/A |

| Ethyl (-CH₃) | 1.2 - 1.4 | Triplet (t) | 3H | ~ 7-8 |

Comparative Analysis: Distinguishing Isomers

The true power of ¹H NMR lies in its ability to differentiate between closely related structures. Consider a potential isomer: 7-bromo-5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole .

In this isomer, the positions of the bromine and ethyl groups are swapped. This would lead to distinct and predictable changes in the ¹H NMR spectrum:

-

Aromatic Protons: The two aromatic protons would still be meta to each other, resulting in two doublets with small coupling constants. However, their chemical shifts would change. H-4 would now be ortho to the ethyl group and meta to the bromine, likely appearing around 7.0-7.2 ppm. H-6 would be ortho to the bromine and meta to the ethyl group, remaining significantly downfield around 7.2-7.4 ppm. The key difference would be the relative positions of the aromatic signals.

-

Ethyl Group Protons: The chemical shifts of the ethyl group protons would be less affected, as they are still attached to the aromatic ring.

This subtle yet measurable difference in the aromatic region of the spectrum would allow for the unambiguous identification of the correct isomer.

Experimental Protocol for High-Quality ¹H NMR Spectrum Acquisition

To obtain reliable and reproducible data, meticulous attention to experimental detail is crucial.[18] The following protocol outlines the best practices for acquiring a high-quality ¹H NMR spectrum of the target compound.

I. Sample Preparation

-

Compound Purity: Ensure the sample is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[19] If solubility is an issue, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.[19][20]

-

Concentration: Weigh approximately 5-25 mg of the compound into a clean, dry vial.[19][21][22] Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent.[19][20][23] Overly concentrated samples can lead to broadened signals.[19][22]

-

Internal Standard: Use a solvent that contains a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[20][21]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[19][21][22] Ensure the sample height is adequate for the spectrometer, typically around 4-5 cm.[20][21]

-

Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette to prevent them from interfering with the magnetic field homogeneity.[19][22]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. Data Acquisition

The following are recommended starting parameters for a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer. These may need to be optimized for the specific instrument and sample.

-

Pulse Angle: A 30° or 45° pulse is generally recommended for routine spectra to balance signal intensity and relaxation time.[24]

-

Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.[24][25][26]

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for most protons in small molecules.[25] For quantitative measurements, a longer delay (5 times the longest T1) is necessary.[18][27]

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.[24]

-

Spectral Width (SW): A spectral width of 12-16 ppm is usually sufficient to cover the entire range of proton chemical shifts in organic molecules.

Workflow for ¹H NMR Spectrum Analysis

The logical flow from sample preparation to final structural confirmation is a critical aspect of rigorous scientific investigation.

Caption: Workflow for structural elucidation using ¹H NMR spectroscopy.

By adhering to this comprehensive guide, researchers can confidently utilize ¹H NMR spectroscopy to verify the structure of 5-bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole and distinguish it from other potential isomers, ensuring the integrity and validity of their scientific endeavors.

References

- Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules - PMC. (n.d.).

- Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018, September 28).

- NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities. (n.d.).

- Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020, April 13).

- Sample preparation for NMR measurements and points to keep in mind. (n.d.).

- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).

- NMR sample preparation. (n.d.).

- sample preparation — NMR Spectroscopy - Institut für Chemie - Humboldt-Universität zu Berlin. (n.d.).

- THE ACQUISITION PARAMETERS We've arrived at the heart of the 1H NMR demonstration lesson. We're on step #7 of our 1D acquisit. (n.d.).

- NMR Education: How to Choose Your Acquisition Parameters? - Anasazi Instruments. (2020, July 30).

- NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. (n.d.).

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).

- H NMR Chemical Shifts - COPYRIGHTED MATERIAL. (n.d.).

- Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and - Modgraph. (n.d.).

- 20.3: Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. (2020, April 29).

- 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17).

- Lecture outline 1H NMR spectra of aromatic compounds. (text sections 16.9, 16.10) Aromatic Hs δ 6.5 - 8.5. (n.d.).

- Common HNMR Patterns - Organic Chemistry Tutor. (n.d.).

- H-NMR Familiar Groups that are Easy to Recognize. (n.d.).

- H NMR Spectroscopy. (n.d.).

- 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014, August 21).

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. (n.d.).

- 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.).

- Chemical shifts - UCL. (n.d.).

- 14.5: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2025, December 9).

- 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax. (2023, September 20).

- 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2020, May 30).

- NMR spectroscopy: coupling constants - YouTube. (2018, December 29).

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. catalogimages.wiley.com [catalogimages.wiley.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. amherst.edu [amherst.edu]

- 13. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. modgraph.co.uk [modgraph.co.uk]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sites.uclouvain.be [sites.uclouvain.be]

- 20. ou.edu [ou.edu]

- 21. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 23. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 24. books.rsc.org [books.rsc.org]

- 25. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 26. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 27. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

Comparative Guide: Reactivity & Synthetic Utility of 5-Bromo vs. 5-Chloro Indolines

Executive Summary

In the functionalization of the indoline scaffold—a privileged pharmacophore in neuroscience and oncology—the choice between 5-bromoindoline and 5-chloroindoline is a critical decision point that balances synthetic reactivity against material cost and stability .

While 5-bromoindoline is the industry standard for early-phase discovery due to its facile oxidative addition in palladium-catalyzed cross-couplings, 5-chloroindoline represents a cost-effective alternative for scale-up. However, the chloro-derivative demands specialized catalytic systems (bulky, electron-rich phosphines) to overcome its higher bond dissociation energy. This guide dissects the mechanistic differences and provides validated protocols to successfully utilize both substrates.

Fundamental Properties & Mechanistic Implications[1][2][3][4][5][6][7]

The reactivity divergence between these two substrates is rooted in the carbon-halogen (C-X) bond strength and the electronic nature of the indoline core.

Bond Dissociation Energy (BDE)

The primary barrier to reaction in transition-metal catalysis is the oxidative addition of the C-X bond to the metal center (typically Pd(0)).

| Property | 5-Bromoindoline | 5-Chloroindoline | Impact on Reactivity |

| C-X Bond Energy | ~81 kcal/mol | ~95 kcal/mol | Cl requires higher temp or activated catalysts. |

| Bond Length | ~1.89 Å | ~1.74 Å | Br is more accessible for metal insertion. |

| Leaving Group Ability | Good | Poor | Br is displaced faster in nucleophilic substitutions. |

| Lithiation Rate | Fast (< 15 min at -78°C) | Slow/Incomplete | Br is superior for Li-Halogen exchange. |

The Indoline Electronic Factor

Unlike indole, the nitrogen in indoline is

-

Effect: The electron-rich nature of the ring makes the C-X bond more electron-rich, further stabilizing it against oxidative addition (which prefers electron-deficient arenes).

-

Consequence: N-Protection (e.g., N-Boc, N-Acetyl) is virtually mandatory for both substrates to prevent catalyst poisoning by the amine and to slightly withdraw electron density, facilitating the coupling reaction.

Reactivity Profile: Palladium-Catalyzed Cross-Coupling[2][3][8][9]

The most common application for these substrates is Suzuki-Miyaura or Buchwald-Hartwig coupling.

The Oxidative Addition Bottleneck

For 5-bromoindoline, oxidative addition to Pd(0) is fast and often not the rate-determining step (RDS). Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are sufficient.

For 5-chloroindoline, oxidative addition is the RDS. Standard triphenylphosphine ligands fail to promote insertion into the strong C-Cl bond. Success requires Buchwald Ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) that are:

-

Electron-Rich: To increase the nucleophilicity of the Pd(0) center.

-

Bulky: To force the formation of the active mono-ligated Pd(0) species (

).

Visualization: Catalytic Cycle & Ligand Selection

The following diagram illustrates the divergence in catalytic requirements.

Figure 1: Catalytic cycle highlighting the critical oxidative addition divergence between bromo- and chloro-indolines.

Experimental Protocols

Protocol A: Suzuki Coupling of 5-Bromoindoline (Standard Conditions)

Best for: Quick discovery, standard substrates, lower cost catalysts.

Reagents:

-

N-Boc-5-bromoindoline (1.0 equiv)

-

Arylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Charge a reaction vial with N-Boc-5-bromoindoline, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

-

Evacuate and backfill with Nitrogen (3x).

-

Add degassed Dioxane/Water mixture.

-

Heat to 80°C for 4-6 hours.

-

Checkpoint: Monitor by TLC/LCMS. Bromide consumption should be rapid.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: Suzuki Coupling of 5-Chloroindoline (High-Activity Conditions)

Best for: Scale-up, cost-reduction of starting material, or when Br is unstable.

Reagents:

-

N-Boc-5-chloroindoline (1.0 equiv)

-

Arylboronic acid (1.5 equiv)[1]

-

Catalyst Source: Pd₂(dba)₃ (1-2 mol%)

-

Ligand: SPhos or XPhos (2-4 mol%) (Ligand:Pd ratio 2:1)

-

Base: K₃PO₄ (3.0 equiv)[2]

-

Solvent: Toluene/Water (10:1) or n-Butanol

Procedure:

-

Pre-complexation (Optional but recommended): Stir Pd₂(dba)₃ and SPhos in the solvent at RT for 15 mins to generate the active catalyst.

-

Add N-Boc-5-chloroindoline, boronic acid, and K₃PO₄.

-

Heat to 100-110°C (Reflux) for 12-16 hours.

-

Note: Higher temperature and stronger coordination are required to force the oxidative addition.

-

Workup: Similar to Protocol A.

Comparative Data Analysis

The following table summarizes expected performance based on literature precedents for electron-rich aryl halides.

| Feature | 5-Bromoindoline System | 5-Chloroindoline System |

| Typical Yield | 85 - 95% | 70 - 90% |

| Reaction Time | 2 - 6 Hours | 12 - 24 Hours |

| Temperature | 60 - 80°C | 100 - 120°C |

| Catalyst Cost | Low (PPh₃ based) | High (Buchwald Ligands) |

| Substrate Cost | High | Low |

| Atom Economy | Lower (Br mass loss) | Higher (Cl mass loss) |

Decision Matrix for Researchers

Figure 2: Decision matrix for selecting the appropriate halogenated indoline based on project constraints.

Lithium-Halogen Exchange (Li-X)

While Pd-coupling is the dominant application, researchers often use Li-X exchange to generate nucleophiles (e.g., to react with aldehydes or CO₂).

-

5-Bromoindoline: Reacts rapidly with t-BuLi or n-BuLi at -78°C. The equilibrium favors the aryl-lithium species.

-

5-Chloroindoline: Reacts very poorly. The C-Cl bond is too strong for efficient exchange at standard cryogenic temperatures, often leading to competitive deprotonation (ortho-lithiation) rather than exchange. Do not use the chloro-derivative for Li-X exchange routes.

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

-

Littke, A. F., & Fu, G. C. (2002).[4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Sources

elemental analysis data for 5-bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole

Comparative Analytical Guide: Characterization of 5-bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole

Introduction: The Analytical Challenge

5-bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole (hereafter referred to as BEDI-Indoline ) is a specialized heterocyclic intermediate. It serves as a critical scaffold in the synthesis of sterically hindered indole-based pharmaceuticals and agrochemicals (e.g., Pyraflufen analogs or kinase inhibitors).

Unlike simple aromatics, BEDI-Indoline presents unique characterization challenges:

-

Oxidative Instability: As a dihydro-indole (indoline), it is prone to spontaneous dehydrogenation to the corresponding indole, altering the hydrogen count and skewing elemental analysis.

-

Halogen Interference: The 5-bromo substituent can cause incomplete combustion during standard CHN analysis, leading to "refractory" behavior.

-

Hygroscopicity: The secondary amine (N-H) can form hydrates or hydrochloride salts that trap solvent, confounding weight-based purity measurements.

This guide objectively compares the traditional Combustion Elemental Analysis (EA) against the modern "Gold Standard" Quantitative NMR (qNMR) to determine the most reliable validation method for this compound.

Part 1: Elemental Analysis (CHN) Data Benchmarks

For researchers relying on traditional combustion analysis, the data must strictly adhere to theoretical values. Below are the calculated benchmarks for pure BEDI-Indoline and common impurity scenarios.

Table 1: Theoretical vs. Scenario-Based Elemental Composition

Molecular Formula:

| Element | Theoretical (Pure) | Scenario A: Wet Sample (+0.5 eq. H₂O) | Scenario B: Oxidized (Indole form) | Scenario C: Trapped Solvent (+0.1 eq. EtOAc) |

| Carbon (C) | 56.71% | 54.76% (↓) | 57.16% (↑) | 56.95% |

| Hydrogen (H) | 6.35% | 6.51% (↑) | 5.59% (↓) | 6.42% |

| Nitrogen (N) | 5.51% | 5.32% (↓) | 5.56% | 5.32% |

| Bromine (Br) | 31.44% | 30.36% (↓) | 31.70% (↑) | 30.38% |

Analyst Note: A deviation of >0.4% in Carbon usually indicates trapped solvent. However, for BEDI-Indoline, a drop in Hydrogen of >0.5% is the specific diagnostic marker for oxidation to the indole species (loss of 2 protons).

Part 2: Comparative Performance Guide (EA vs. qNMR)

This section evaluates which method provides superior "performance" for validating BEDI-Indoline in a drug development context.

Comparison Matrix

| Feature | Method A: Combustion Analysis (EA) | Method B: Quantitative NMR (qNMR) | Winner |

| Specificity | Low. Cannot distinguish between the product and an isomer or a mixture that averages to the same %C. | High. Distinctly resolves the dihydro protons (C2/C3) from aromatic impurities. | qNMR |

| Sample Requirement | Destructive. Requires ~2–5 mg. | Non-destructive. Recoverable sample. | qNMR |

| Halogen Tolerance | Poor. Bromine can poison catalysts in CHN analyzers, requiring WO₃ additives. | Excellent. Halogens do not interfere with proton integration. | qNMR |

| Cost/Throughput | High throughput, low labor. Cheap per run ( | Higher skill required. Instrument time is expensive. | EA |

| Purity Accuracy | ±0.4% (Standard). Prone to "matrix effects." | ±0.1% (with internal standard). Absolute purity determination. | qNMR |

Critical Insight: Why EA Fails for BEDI-Indoline

Combustion analysis often fails for 3,3-dimethylindolines because the gem-dimethyl group creates steric bulk that can trap carbon during the rapid combustion phase, leading to low Carbon readings. Furthermore, if the sample contains trace inorganic salts (e.g., NaBr from synthesis), EA interprets this as "mass" but detects no Carbon, artificially lowering the %C values.

Recommendation: Use qNMR for primary purity assignment of BEDI-Indoline. Use EA only if required by specific regulatory filing guidelines (e.g., older FDA monographs).

Part 3: Experimental Protocols

Protocol A: Preparation for Elemental Analysis (If Mandatory)

To minimize errors due to hygroscopicity.

-

Recrystallization: Purify crude BEDI-Indoline using Hexanes/Ethyl Acetate (9:1).

-

Vacuum Drying: Place crystals in a vacuum drying pistol (Abderhalden) at 40°C over

for 6 hours. Do not exceed 50°C to prevent oxidation. -

Encapsulation: Handle under Nitrogen. Seal in a tin capsule immediately.

-

Combustion Aid: Add 1–2 mg of Tungsten Trioxide (

) to the capsule to assist in complete combustion of the brominated ring.

Protocol B: qNMR Purity Determination (Recommended)

Self-validating protocol for absolute purity.

-

Internal Standard (IS): Select 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .

-

Reason: Non-hygroscopic, high molecular weight, and its singlet signal (approx 7.7 ppm) does not overlap with the BEDI-Indoline alkyl region.

-

-

Solvent:

(Neutralized with basic alumina to prevent acid-catalyzed oxidation). -

Preparation:

-

Weigh exactly 10.0 mg of BEDI-Indoline (

). -

Weigh exactly 10.0 mg of TCNB (

). -

Dissolve both in 0.6 mL

.

-

-

Acquisition:

-

Pulse delay (

): 60 seconds (ensure full relaxation). -

Scans: 16 or 32.

-

-

Calculation:

Where

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision logic for characterizing this specific intermediate, prioritizing the detection of the "Indole" impurity.

Caption: Analytical decision tree for BEDI-Indoline. qNMR is prioritized for R&D due to higher specificity for the dihydro-scaffold.

References

-